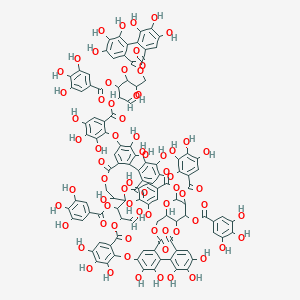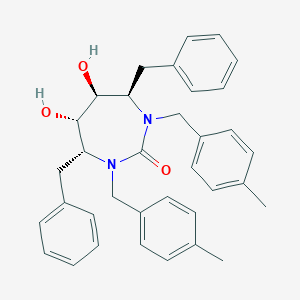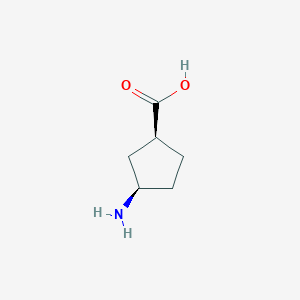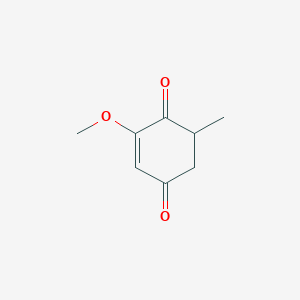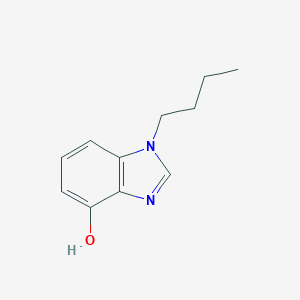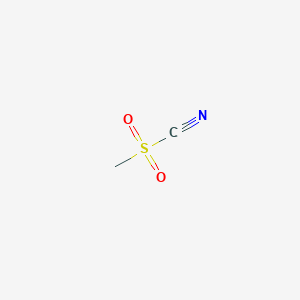
Methansulfonylcyanid
Übersicht
Beschreibung
Methanesulfonyl cyanide, also known as Methanesulfonyl cyanide, is a useful research compound. Its molecular formula is C2H3NO2S and its molecular weight is 105.12 g/mol. The purity is usually 95%.
The exact mass of the compound Methanesulfonyl cyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methanesulfonyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methansulfonylcyanid: Ein vielseitiges Reagenz in der wissenschaftlichen Forschung
This compound ist eine Verbindung, die aufgrund ihrer Reaktivität und ihrer funktionellen Gruppe in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt werden kann. Im Folgenden werden detaillierte Abschnitte über einzigartige Anwendungen dieser Verbindung vorgestellt:
Sensoranwendungen: this compound kann aufgrund seiner Reaktivität mit starken Lewis-Basen wie Fluorid- oder Cyanidanionen an der Entwicklung chemischer Sensoren beteiligt sein. Diese Eigenschaft ist nützlich für die Herstellung homogener Assays oder heterogener Detektionssysteme für die Umweltüberwachung und Diagnostik .
Bioremediation: Cyanidverbindungen, einschließlich this compound, können auf ihr Bioremediationspotenzial untersucht werden. Forscher erforschen Methoden, um diese giftigen Verbindungen sicher und effektiv abzubauen, was für den Umweltschutz und die industrielle Abfallbewirtschaftung von entscheidender Bedeutung ist .
Proteomforschung: In der Proteomforschung kann this compound als biochemisches Reagenz verwendet werden, da es Proteine oder Peptide modifizieren kann. Diese Modifikation kann bei der Untersuchung von Proteinfunktionen, -interaktionen und -strukturen helfen .
Cyanierungsreaktionen: this compound könnte in Cyanierungsreaktionen als sicherere Alternative zu herkömmlichen Metallcyaniden dienen. Diese Reaktionen sind wichtig für die Synthese organischer Verbindungen mit Cyanogruppen, die in Pharmazeutika und Agrochemikalien eine zentrale Rolle spielen .
Organische Synthese: Diese Verbindung kann in organischen Syntheseverfahren eingesetzt werden, insbesondere bei der Herstellung von Sulfonylverbindungen. Ihre Reaktivität mit anderen organischen Verbindungen kann zur Bildung komplexer Moleküle führen, die in der Medikamentenentwicklung und Materialwissenschaft eingesetzt werden .
Entwicklung ungiftiger Reagenzien: Die Forschung nach ungiftigen Cyanidquellen umfasst oft this compound als potenziellen Kandidaten. Seine Verwendung könnte die Gefahren reduzieren, die mit herkömmlichen Cyanid-basierten Reagenzien in verschiedenen chemischen Prozessen verbunden sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Methanesulfonyl cyanide, similar to its relative compound methanesulfonyl chloride , is an organosulfur compound that is highly reactive and functions as an electrophile . It primarily targets alcohols, where it reacts in the presence of a non-nucleophilic base . The OH group of alcohols can be converted into a much better leaving group through conversion to a sulfonate group such as methanesulfonyl .
Mode of Action
The interaction of methanesulfonyl cyanide with its targets involves a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . This mechanistic proposal is supported by isotope labeling experiments and the trapping of the transient sulfene as cycloadducts .
Biochemical Pathways
Cyanide is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase . The remaining cyanide at non-toxic concentration may play a role of signaling molecule involved in the control of some metabolic processes in plants .
Pharmacokinetics
Methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines
Result of Action
At low concentrations, cyanide stimulates Complex IV activity, increases ATP production, and accelerates cell proliferation, while at higher concentrations, it produces the previously known toxic effects .
Action Environment
The action of methanesulfonyl cyanide is likely influenced by environmental factors. For instance, the stability and fate of cyanogenic compounds in the environment appear to be related to numerous biotic and abiotic factors, such as biological activity and community, pH, redox potential, availability and quality of solar radiation, and presence of organic acids .
Biochemische Analyse
Biochemical Properties
Methanesulfonyl cyanide plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome C oxidase, an enzyme in the mitochondrial electron transport chain. Methanesulfonyl cyanide inhibits this enzyme by binding to its iron atom, preventing the transfer of electrons to oxygen and disrupting cellular respiration . Additionally, methanesulfonyl cyanide can react with nucleophiles such as amines and alcohols, forming stable sulfonamide and sulfonate esters .
Cellular Effects
Methanesulfonyl cyanide has profound effects on various cell types and cellular processes. It inhibits cellular respiration by blocking cytochrome C oxidase, leading to a decrease in ATP production . This inhibition results in histotoxic hypoxia, where cells cannot utilize oxygen effectively. Methanesulfonyl cyanide also affects cell signaling pathways, particularly those involving reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids . Furthermore, methanesulfonyl cyanide can alter gene expression by affecting transcription factors sensitive to oxidative stress .
Molecular Mechanism
The molecular mechanism of methanesulfonyl cyanide involves its interaction with cytochrome C oxidase in the mitochondria. By binding to the iron atom in the enzyme’s active site, methanesulfonyl cyanide inhibits the enzyme’s function, preventing the transfer of electrons to oxygen . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in ROS levels. Methanesulfonyl cyanide can also form adducts with nucleophilic amino acids in proteins, potentially altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methanesulfonyl cyanide can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or light . Over time, the degradation products can influence cellular function, potentially leading to long-term effects such as chronic oxidative stress and cellular damage . In vitro studies have shown that prolonged exposure to methanesulfonyl cyanide can result in persistent inhibition of cellular respiration and sustained oxidative stress .
Dosage Effects in Animal Models
The effects of methanesulfonyl cyanide vary with different dosages in animal models. At low doses, the compound can cause mild histotoxic hypoxia and oxidative stress . At higher doses, methanesulfonyl cyanide can lead to severe toxicity, including respiratory failure, convulsions, and death . Studies have shown that the lethal dose (LD50) of methanesulfonyl cyanide in animal models is relatively low, indicating its high toxicity . Chronic exposure to sub-lethal doses can result in long-term health effects, such as neurological damage and impaired metabolic function .
Metabolic Pathways
Methanesulfonyl cyanide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes detoxification through the action of enzymes such as rhodanese . This enzyme catalyzes the conversion of methanesulfonyl cyanide to thiocyanate, a less toxic compound that is excreted in the urine . The metabolism of methanesulfonyl cyanide can also affect metabolic flux, leading to changes in the levels of various metabolites .
Transport and Distribution
Methanesulfonyl cyanide is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of methanesulfonyl cyanide within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of methanesulfonyl cyanide is primarily within the mitochondria, where it exerts its inhibitory effects on cytochrome C oxidase . The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with specific targeting signals and post-translational modifications . The localization of methanesulfonyl cyanide within these compartments can influence its activity and function, potentially leading to diverse cellular effects .
Eigenschaften
IUPAC Name |
methylsulfonylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2S/c1-6(4,5)2-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIOAAJCOKZGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178919 | |
| Record name | Methanesulphonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24225-08-9 | |
| Record name | Methanesulfonyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24225-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024225089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulphonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulphonyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANESULFONYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW92GFM7UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


